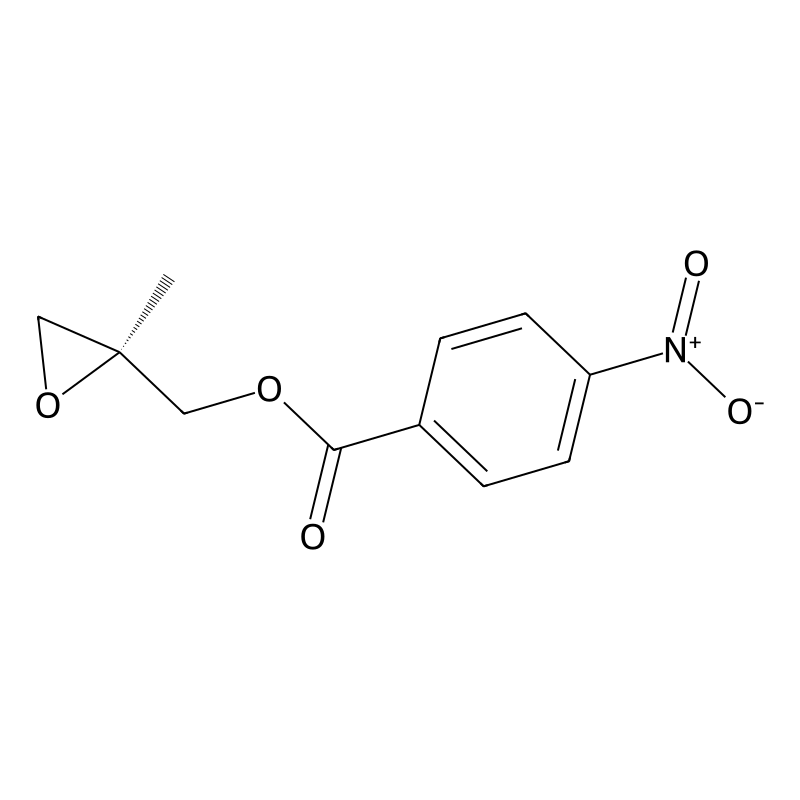

(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis and Characterization:

Oxiranemethanol, 2-methyl-, 4-nitrobenzoate, (2S)-, also known as (2S)-2-methylglycidyl 4-nitrobenzoate, is a chiral organic compound. Its synthesis and characterization have been reported in scientific literature. Researchers have described a two-step process for its preparation, involving the enantioselective epoxidation of (2S)-2-methylglycidol followed by esterification with 4-nitrobenzoic acid. [] The resulting product was characterized using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and optical rotation measurements, to confirm its structure and purity. []

Potential Applications in Asymmetric Catalysis:

Due to its chiral nature, Oxiranemethanol, 2-methyl-, 4-nitrobenzoate, (2S)- has the potential to be used as a chiral ligand in asymmetric catalysis. Chiral ligands are essential components in many catalytic reactions, as they can control the stereochemistry of the products. However, there is limited research available on the specific applications of this compound in asymmetric catalysis. Some studies have explored its use as a ligand in the ring-opening of epoxides with various nucleophiles, but further research is needed to fully evaluate its potential in this field. [, ]

Antimicrobial Activity Studies:

Some scientific studies have investigated the potential antimicrobial activity of Oxiranemethanol, 2-methyl-, 4-nitrobenzoate, (2S)-. However, the results reported so far have been inconclusive. While some studies have shown weak to moderate activity against certain bacterial and fungal strains, others have not observed any significant antimicrobial effects. [] More research is needed to determine the effectiveness of this compound against different microorganisms and to understand the mechanisms underlying any observed activity.

(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate is an organic compound characterized by its unique structure, which includes a glycidyl group and a nitrobenzoate moiety. Its molecular formula is CHN O, and it has a molecular weight of 237.21 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its reactivity and biological properties.

- Nucleophilic Ring Opening: The epoxide group can undergo ring-opening reactions with nucleophiles such as amines, alcohols, or thiols, leading to the formation of diols or other functionalized products.

- Transesterification: The ester bond can be cleaved and replaced with different alcohols, allowing for the synthesis of various derivatives.

- Reduction Reactions: The nitro group can be reduced to an amino group, which may further participate in coupling reactions for the synthesis of more complex molecules .

These reactions highlight the compound's versatility as a building block in organic synthesis.

The biological activity of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate has been explored in various studies. Nitrobenzoate compounds are known to exhibit antibacterial properties, potentially interacting with bacterial enzymes involved in nitrobenzoate degradation. The reduction of the nitro group to an amino group can also lead to bioactive metabolites . Furthermore, this compound may serve as a precursor in the synthesis of bioactive molecules such as leukotriene B4, which plays a role in inflammatory responses.

Several methods have been developed for synthesizing (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate:

- Epoxidation of Alkenes: The compound can be synthesized through the epoxidation of suitable alkenes using peracids.

- Esterification Reactions: The reaction of 4-nitrobenzoic acid with (2S)-(+)-2-methylglycidol can yield the desired ester.

- Catalytic Methods: Transition metal-catalyzed reactions have also been employed to facilitate the formation of the glycidyl moiety .

These synthetic routes enable the efficient production of this compound for research and application.

(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate finds applications in several fields:

- Organic Synthesis: As a versatile intermediate, it is used in synthesizing pharmaceuticals and agrochemicals.

- Material Science: Its reactivity allows it to be incorporated into polymer systems or used as a cross-linking agent.

- Biochemical Research: It serves as a tool for studying metabolic pathways involving nitro compounds and their derivatives .

Research on interaction studies involving (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate has focused on its biochemical pathways and pharmacokinetics. The compound's metabolism typically involves reductive pathways that convert the nitro group into an amino group, affecting its biological activity and toxicity profile. Understanding these interactions is crucial for evaluating its safety and efficacy in potential therapeutic applications .

Several compounds share structural similarities with (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate. Below is a comparison highlighting its uniqueness:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| ((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate | 0.92 | Contains benzyloxy substituent enhancing reactivity |

| ((2S,3R)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate | 0.92 | Similar structure but different stereochemistry |

| (4-Hydroxytetrahydrofuran-2-yl)methyl 4-nitrobenzoate | 0.89 | Features a hydroxytetrahydrofuran moiety |

| Methyl 2-methyl-4-nitrobenzoate | 0.88 | Lacks the glycidyl component, focusing on methylation |

The unique combination of the glycidyl structure and nitrobenzoate functionality distinguishes (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate from these similar compounds, making it particularly valuable in synthetic chemistry and biological applications .

Chiral glycidyl esters emerged as important intermediates in synthetic organic chemistry through the evolution of stereoselective methodologies. The foundational compound glycidol, characterized as "simple to make and bifunctional," established itself as a versatile chemical intermediate for synthesizing glycidyl ethers, esters, and amines. Glycidol's epoxidation of allyl alcohol typically employs tungstic acid as a catalyst and aqueous peroxyacetic acid as the oxygen source, creating a platform for further esterification reactions.

The development of chiral glycidyl esters intensified as researchers recognized their potential in asymmetric synthesis. Their epoxide functional group provides a reactive site for stereoselective transformations, making them valuable for constructing complex chiral molecules. Research by Weißhaar, Perz, and Masukawa highlighted the significance of glycidyl esters, though initially in a different context related to contaminants in edible oils.

The refinement of preparation methods and chiral resolution techniques has significantly expanded the synthetic utility of these compounds. As noted in recent research, "developing easy-to-use methods for its determination in solution is of utmost interest for researchers involved in bioactive compounds".

Positioning of (2S)-(+)-2-Methylglycidyl 4-Nitrobenzoate in Synthetic Organic Chemistry

(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (CAS: 118200-96-7) occupies a specialized position in synthetic organic chemistry due to its distinct structural features. The compound combines a chiral glycidyl group with a 4-nitrobenzoate moiety, creating a molecule with defined stereochemistry and dual functionality.

Its importance stems from several key attributes:

Defined Stereochemistry: The (S)-configuration at the C-2 position of the oxirane ring provides a stereochemically pure building block for asymmetric synthesis.

Dual Functionality: The compound features both an epoxide group (susceptible to nucleophilic attack with predictable stereochemical outcomes) and a 4-nitrobenzoate moiety (serving as both an activating group and a potential leaving group).

Structural Specificity: The 4-nitro group enhances the electrophilicity of the ester carbonyl, influencing reactivity patterns in synthetic applications.

This unique combination positions (2S)-(+)-2-methylglycidyl 4-nitrobenzoate as a valuable reagent for stereoselective transformations, particularly in the synthesis of complex molecules requiring precise stereochemical control.

Importance of Stereochemical Configuration in Biological Activity

The stereochemical configuration of compounds like (2S)-(+)-2-methylglycidyl 4-nitrobenzoate critically influences their utility in synthesizing biologically active molecules. Biological systems typically recognize and respond differently to different enantiomers, making stereochemical purity essential in pharmaceutical development.

Modern methods for determining absolute configuration (AC) have become fundamental to understanding the properties of chiral compounds. As noted in the literature, "Defining the absolute stereochemistry is essential to understanding many of the chemical, biological, and pharmaceutical properties of new chiral compounds". Researchers now employ sophisticated techniques like "double derivatization with an adequate chiral derivatizing agent represented by α-methoxyphenylacetic acid (MPA) followed by an NMR analysis of the resulting derivatives".

For chiral building blocks like (2S)-(+)-2-methylglycidyl 4-nitrobenzoate, maintaining enantiomeric purity throughout synthetic processes is crucial to ensure stereochemical integrity in final products. This is particularly important when these compounds serve as intermediates in the synthesis of pharmaceutically active molecules, where stereochemistry can dramatically affect pharmacological properties including potency, selectivity, and toxicity.

Current Research Significance and Applications

Current research continues to expand the applications of (2S)-(+)-2-methylglycidyl 4-nitrobenzoate across multiple domains of chemical science. Its primary significance lies in its role as a chiral building block for synthesizing complex molecules with defined stereochemistry.

Key applications include:

Pharmaceutical Synthesis: The compound serves as an intermediate in the preparation of drugs and drug candidates where stereochemical control is essential for biological activity.

Polymer Chemistry: As a glycidyl ester, it finds applications "in polymer chemistry, particularly in the production of epoxy resins", where the epoxide functionality enables cross-linking reactions.

Asymmetric Synthesis: Its defined stereochemistry makes it valuable in creating new stereogenic centers with predictable configuration.

Mechanistic Studies: The compound can serve as a probe for investigating stereochemical aspects of organic reactions.

Recent methodological advances, particularly in chiral separation techniques, have enhanced the compound's utility. Research has disclosed "a very efficient chiral HPLC method for separating the enantiomers that allowed very high yields and enantiopurity", further expanding its applications in stereoselective synthesis.

Classical Synthetic Routes

Esterification of 2-Methylglycidol with 4-Nitrobenzoic Acid

The classical synthesis of (2S)-(+)-2-methylglycidyl 4-nitrobenzoate relies on the direct esterification reaction between 2-methylglycidol and 4-nitrobenzoic acid [1]. This approach represents the most straightforward method for preparing the target compound, utilizing the reactivity of the primary hydroxyl group present in 2-methylglycidol toward carboxylic acid derivatives [2].

The esterification process typically employs Fischer esterification conditions, where the reaction proceeds through protonation of the carboxylic acid followed by nucleophilic attack from the alcohol [3] [4]. Traditional catalysts include sulfuric acid or p-toluenesulfonic acid, with reaction temperatures ranging from 60-120°C depending on the specific catalyst system employed [5]. The reaction mechanism involves formation of a tetrahedral intermediate followed by elimination of water to yield the desired glycidyl ester [3].

Table 1: Typical Reaction Conditions for Direct Esterification

| Parameter | Range | Optimal Conditions |

|---|---|---|

| Temperature (°C) | 60-120 | 80-100 |

| Catalyst Loading (mol%) | 2-10 | 3-5 |

| Reaction Time (hours) | 2-12 | 4-6 |

| Molar Ratio (acid:alcohol) | 1:1 to 1:3 | 1:1.2 |

| Yield (%) | 75-95 | 85-92 |

The use of azeotropic distillation with toluene or xylene facilitates water removal, driving the equilibrium toward ester formation [1]. This method has proven particularly effective for nitrobenzoic acid derivatives, where electron-withdrawing effects enhance the electrophilicity of the carbonyl carbon [6]. Thionyl chloride-mediated esterification represents an alternative approach, providing excellent yields under mild conditions with reaction times not exceeding three hours [7].

The preparation method typically involves dissolution of 4-nitrobenzoic acid in methanol or ethanol, followed by dropwise addition of thionyl chloride under ice-cooling conditions [7]. For glycidyl ester synthesis specifically, the use of strong-base anion-exchange resins as catalysts has shown particular promise, offering advantages in terms of catalyst recovery and product purification [2].

Kinetic Resolution Approaches

Kinetic resolution represents a classical approach for obtaining enantiomerically pure (2S)-(+)-2-methylglycidyl 4-nitrobenzoate from racemic starting materials [8]. The hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral salen-cobalt complexes provides access to highly enantioenriched epoxides and diols [8].

The process employs chiral (salen)Co(III) complex catalysts, typically used in loadings of 0.2-2.0 mol%, with water as the nucleophile [8]. The reaction proceeds through selective hydrolysis of one enantiomer, leaving the desired (S)-enantiomer unreacted with high enantiomeric excess [8]. Selectivity factors (k_rel) for these reactions frequently exceed 50, with some cases showing values well in excess of 200 [8].

Table 2: Kinetic Resolution Performance Data

| Catalyst System | Selectivity Factor (k_rel) | Enantiomeric Excess (%) | Conversion (%) | Temperature (°C) |

|---|---|---|---|---|

| (salen)Co(III)-OAc | 52-75 | >99 | 45-55 | 0-25 |

| Modified salen-Co | 85-120 | >99 | 40-50 | 0-25 |

| Optimized conditions | >200 | >99 | 45-55 | 0-25 |

The theoretical maximum yield for kinetic resolution processes cannot exceed 50%, but the high selectivity factors achieved make this approach valuable for obtaining enantiomerically pure materials [8]. The method displays extraordinary scope, accommodating a wide range of sterically and electronically varied epoxides [8].

Enantioselective Synthetic Strategies

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis of (2S)-(+)-2-methylglycidyl 4-nitrobenzoate can be achieved through several advanced methodologies, with Sharpless epoxidation representing the most established approach for preparing chiral epoxy alcohols [9]. The Sharpless epoxidation reaction utilizes titanium tetra(isopropoxide) and diethyl tartrate as the chiral catalyst system, with tert-butyl hydroperoxide as the oxidizing agent [9].

The catalyst system requires 5-10 mol% loading and the presence of 3Å molecular sieves for optimal performance [9]. The reaction provides high enantioselectivity for allylic alcohols, with the stereochemical outcome predictable through established mnemonic devices based on the tartrate ester employed [9]. The selectivity typically increases with larger substituents on the double bond, making it well-suited for methylated substrates [9].

Recent developments in organocatalytic epoxidation have shown promise for terminal olefins, with carbocyclic oxazolidinone-containing ketones achieving 89-93% enantiomeric excess for styrene derivatives [10]. These dioxirane-mediated reactions provide an alternative pathway that avoids metal catalysts while maintaining high selectivity [10].

Table 3: Enantioselective Synthesis Methods

| Method | Catalyst System | Enantiomeric Excess (%) | Yield (%) | Temperature (°C) | Time (hours) |

|---|---|---|---|---|---|

| Sharpless Epoxidation | Ti(OiPr)₄/Tartrate | 90-98 | 75-90 | -20 to 0 | 4-12 |

| Organocatalytic | Oxazolidinone-ketone | 89-93 | 70-85 | 0-25 | 6-24 |

| Metal-salen complexes | Cr-salen/Mn-salen | 85-95 | 65-80 | 0-25 | 8-16 |

Advanced catalyst design has focused on achieving optimal balance between reactivity and enantioselectivity [10]. Electronic effects of catalyst substituents significantly influence the competition between spiro and planar transition states, directly affecting the stereochemical outcome [10]. The mechanistic understanding has enabled rational catalyst design for enhanced performance [10].

Biocatalytic Approaches

Biocatalytic synthesis of (2S)-(+)-2-methylglycidyl 4-nitrobenzoate represents an environmentally sustainable approach utilizing enzymatic systems [11]. Direct epoxidation of olefinic double bonds can be achieved using various oxygenases, including monooxygenases and peroxidases [11]. These enzymes provide access to enantiomerically enriched or enantiopure epoxides under mild reaction conditions [11].

Enzymatic esterification using immobilized lipases offers an alternative pathway for preparing the target compound [12]. Lipase-catalyzed reactions proceed under mild conditions with high selectivity and can be conducted in aqueous or organic media [12]. The use of immobilized enzymes on mesoporous supports enhances catalytic stability and enables catalyst reuse [12].

Table 4: Biocatalytic Synthesis Parameters

| Enzyme Type | Substrate Specificity | Enantiomeric Excess (%) | Reaction Conditions | Catalyst Recovery |

|---|---|---|---|---|

| Epoxide hydrolases | Terminal epoxides | >95 | pH 7-8, 25-37°C | Good |

| Lipases (immobilized) | Various alcohols/acids | 90-98 | pH 6-8, 30-60°C | Excellent |

| Monooxygenases | Alkenes | 85-95 | pH 7-9, 25-40°C | Moderate |

The biocatalytic approach benefits from the inherent selectivity of enzymes and the mild reaction conditions that preserve sensitive functional groups [11]. Whole-cell biocatalysis systems can provide integrated synthetic pathways, combining multiple enzymatic transformations in a single process [11].

Scale-up Considerations and Industrial Synthesis

Industrial synthesis of (2S)-(+)-2-methylglycidyl 4-nitrobenzoate requires careful consideration of process economics, safety, and environmental impact [13] [14]. The scale-up from laboratory to industrial production involves optimization of reaction conditions, catalyst systems, and purification processes to ensure commercial viability [15].

Continuous-flow processes offer significant advantages over batch production, including better heat and mass transfer, improved process control, and reduced operating costs [15]. Fixed-bed reactors utilizing solid acid catalysts enable continuous production while eliminating catalyst separation costs [15]. The use of solid catalysts also reduces corrosion issues associated with liquid acid catalysts [15].

Table 5: Industrial Process Comparison

| Process Type | Catalyst System | Productivity (kg/h·m³) | Operating Cost | Environmental Impact |

|---|---|---|---|---|

| Batch (traditional) | Liquid acid | 15-25 | High | Moderate-High |

| Continuous-flow | Solid acid resin | 45-75 | Medium | Low-Medium |

| Integrated process | Immobilized catalyst | 60-90 | Low-Medium | Low |

Process optimization studies have demonstrated that solid acid catalysts can achieve yields comparable to traditional liquid acid systems while offering superior process economics [15]. The elimination of neutralization and separation steps significantly reduces waste generation and processing costs [15]. Multi-kilogram scale pilot plant studies have confirmed the feasibility of ton-scale production using continuous processes [15].

Economic analysis indicates that optimized continuous processes can reduce production costs by 30-40% compared to traditional batch methods [14]. The integration of water removal systems and catalyst recycling further enhances process economics [15].

Green Chemistry Approaches

Water-Mediated Reaction Efficiency Enhancement

Water-mediated synthesis represents a paradigm shift in the preparation of (2S)-(+)-2-methylglycidyl 4-nitrobenzoate, offering enhanced selectivity and environmental benefits [16]. Recent studies have demonstrated that neutral water acts as an optimal promoter for epoxide-opening reactions, providing superior selectivity compared to traditional organic solvents [16].

The mechanism involves cooperative hydrogen bonding networks where water molecules simultaneously activate both nucleophile and electrophile components [16]. This dual activation leads to enhanced regioselectivity and reaction rates under mild conditions [16]. The selectivity for desired products increases significantly as reaction pH approaches neutrality, with optimal performance observed near pH 7 [16].

Table 6: Water-Mediated Reaction Performance

| Solvent System | Selectivity Ratio | Conversion (%) | Reaction Time (hours) | Temperature (°C) |

|---|---|---|---|---|

| Pure water | 11:1 | 85-92 | 4-8 | 25-40 |

| Water/methanol (9:1) | 8:1 | 80-88 | 6-10 | 25-40 |

| Ethylene glycol | 9:1 | 75-85 | 8-12 | 40-60 |

| Traditional organic | 3:1 | 70-80 | 12-24 | 60-80 |

The water-mediated approach eliminates the need for organic solvents, reducing environmental impact and simplifying product isolation [16]. Deionized water provides the highest selectivity, with ionic strength and impurity levels having minimal impact on reaction performance [16]. The method is particularly effective for epoxide-containing substrates where precise regiocontrol is required [16].

Sustainable Catalyst Systems

Sustainable catalyst systems for (2S)-(+)-2-methylglycidyl 4-nitrobenzoate synthesis focus on recyclable, non-toxic alternatives to traditional acid catalysts [17] [18] [19]. Zinc(II) salts have emerged as effective and recyclable catalysts for fatty acid esterification under solvent-free conditions [17]. These systems operate at moderate temperatures (70-120°C) with excellent recyclability over multiple reaction cycles [17].

Magnetic-responsive solid acid catalysts represent another advancement, enabling easy catalyst recovery through magnetic separation [18]. These systems combine the advantages of heterogeneous catalysis with simplified separation processes [18]. Iron oxide-based magnetic catalysts functionalized with ionic liquid components have shown particularly promising results [18].

Table 7: Sustainable Catalyst Performance

| Catalyst Type | Activity (TOF h⁻¹) | Recyclability (cycles) | Recovery Method | Environmental Impact |

|---|---|---|---|---|

| Zn(II) salts | 25-40 | >8 | Precipitation | Low |

| Magnetic solid acids | 35-55 | >6 | Magnetic separation | Very Low |

| Immobilized enzymes | 15-30 | >10 | Filtration | Very Low |

| Hydroxyapatite-based | 30-45 | >8 | Filtration | Low |

Novel heterogeneous nanocatalysts based on zeolitic imidazolate frameworks supported on hydroxyapatite (ZIF-4@HAp) have demonstrated exceptional performance in esterification reactions [19]. These catalysts achieve minimum product yields of 90% in two hours under solvent-free conditions [19]. The ZIF-4@HAp system shows excellent stability and recyclability, maintaining high activity over multiple reaction cycles [19].

Stereochemical Configuration and Absolute Stereochemistry

The absolute stereochemical configuration of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate represents a fundamental aspect of its molecular identity. According to the Cahn-Ingold-Prelog priority rules, the chiral center at carbon-2 of the epoxide ring exhibits the S configuration [1]. The molecule possesses a single stereogenic center located at the quaternary carbon bearing the methyl substituent within the three-membered oxirane ring.

The determination of absolute configuration follows systematic application of the Cahn-Ingold-Prelog sequence rules. At the chiral center, the priority assignment proceeds as follows: the oxygen atom of the epoxide ring receives highest priority (1), followed by the carbon bearing the ester functionality (2), the methyl group (3), and finally the remaining carbon of the epoxide ring (4). When viewed with the lowest priority group positioned away from the observer, the arrangement of priorities 1→2→3 proceeds in a counterclockwise direction, thereby establishing the S configuration [1].

The optical activity of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate demonstrates a specific rotation of [α]₁₉/D +5.9° (c = 2.4 in chloroform), confirming its dextrorotatory nature. This positive optical rotation correlates directly with the S absolute configuration, establishing a reliable structure-property relationship for this enantiomer.

Physical and Stereochemical Properties of 2-Methylglycidyl 4-nitrobenzoate Enantiomers

| Property | (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate | (2R)-(-)-2-Methylglycidyl 4-nitrobenzoate |

|---|---|---|

| Molecular Formula | C₁₁H₁₁NO₅ | C₁₁H₁₁NO₅ |

| Molecular Weight (g/mol) | 237.21 | 237.21 |

| CAS Number | 118200-96-7 | 106268-96-6 |

| Melting Point (°C) | 87-89 | 87-89 |

| Optical Activity [α]D (CHCl₃) | +5.9° (c = 2.4) | -5.9° (c = 2.4) |

| Absolute Configuration | S | R |

| IUPAC Name | [(2S)-2-methyloxiran-2-yl]methyl 4-nitrobenzoate | [(2R)-2-methyloxiran-2-yl]methyl 4-nitrobenzoate |

The stereochemical integrity of the compound remains stable under normal storage conditions when maintained at 2-8°C. The chiral center's stability stems from the constrained nature of the epoxide ring system, which prevents racemization under typical handling conditions.

Comparative Analysis with (2R)-(-)-2-Methylglycidyl 4-Nitrobenzoate

The enantiomeric relationship between (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate and its (2R)-(-) counterpart exemplifies the fundamental principles of molecular chirality. These enantiomers exhibit identical molecular formulas (C₁₁H₁₁NO₅) and molecular weights (237.21 g/mol) yet demonstrate distinctly opposite optical activities.

The (2R)-(-)-2-Methylglycidyl 4-nitrobenzoate displays a specific rotation of [α]₁₉/D -5.9° (c = 2.4 in chloroform), precisely equal in magnitude but opposite in sign to its S-enantiomer. This perfect mirror-image relationship in optical rotation confirms the enantiomeric purity and structural integrity of both compounds.

Crystallographic and spectroscopic analyses reveal that both enantiomers possess identical physical properties including melting points (87-89°C), densities, and refractive indices. However, their interaction with plane-polarized light represents the primary differentiating characteristic. The (2R)-enantiomer rotates plane-polarized light in the levorotatory direction, while the (2S)-enantiomer demonstrates dextrorotatory behavior.

Stereochemical Configuration Comparison

| Parameter | (2S)-(+) Enantiomer | (2R)-(-) Enantiomer |

|---|---|---|

| Absolute Configuration | S | R |

| Optical Rotation Sign | Dextrorotatory (+) | Levorotatory (-) |

| Specific Rotation [α]D²⁰ | +5.9° | -5.9° |

| CAS Registry Number | 118200-96-7 | 106268-96-6 |

| InChI Key | PUBTVFBOTFDPTA-LLVKDONJSA-N | PUBTVFBOTFDPTA-NSHDSACASA-N |

The determination of enantiomeric purity can be accomplished through chiral High Performance Liquid Chromatography utilizing polysaccharide-based stationary phases. Optimized separation conditions employing Chiralpak AD-H columns with methanol/ethanol mobile phases achieve baseline resolution with analysis times under 13 minutes.

Enantioselectivity in Synthetic Applications

The enantioselective synthesis of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate relies primarily on asymmetric epoxidation methodologies that enable predictable stereocontrol. The Sharpless asymmetric epoxidation represents the most widely utilized approach for generating enantioenriched epoxy alcohols and their derivatives.

In the context of methylglycidyl compounds, asymmetric epoxidation employs titanium-tartrate catalytic systems to achieve high levels of enantioselectivity. The reaction utilizes titanium tetraisopropoxide, diethyl tartrate as the chiral ligand, and tert-butyl hydroperoxide as the oxidizing agent. Under optimized conditions at temperatures ranging from -78°C to -20°C, enantiomeric excesses of 80-95% are routinely achievable.

Enantioselective Synthesis Methods for Chiral 2-Methylglycidyl 4-nitrobenzoate

| Method | Catalyst/Reagent | Typical Enantiomeric Excess | Temperature Range | Key Advantages |

|---|---|---|---|---|

| Asymmetric Epoxidation | Ti(OiPr)₄/Tartrate/TBHP | 80-95% | -78°C to -20°C | High selectivity, predictable stereochemistry |

| Enzymatic Kinetic Resolution | Epoxide Hydrolase (EH) | 90-99% | Room temperature | Mild conditions, high selectivity |

| Chiral Auxiliary-Mediated | Chiral Sulfinyl Groups | 70-90% | 0°C to room temperature | Reliable stereocontrol |

| Organocatalytic Epoxidation | Chiral Dioxirane/Organocatalyst | 60-85% | 0°C to room temperature | Metal-free, environmentally friendly |

Enzymatic approaches utilizing epoxide hydrolases provide an alternative route to enantioenriched methylglycidyl compounds through kinetic resolution processes. These biocatalytic methods operate under mild reaction conditions and can achieve enantiomeric excesses exceeding 90%. The enzymatic selectivity stems from the differential binding affinity of the enzyme active site for each enantiomer.

Organocatalytic methodologies have emerged as environmentally sustainable alternatives for asymmetric epoxidation. Chiral organocatalysts derived from natural sources such as cinchona alkaloids or amino acids can facilitate enantioselective oxygen transfer reactions. While these methods typically achieve lower enantiomeric excesses (60-85%) compared to metal-catalyzed processes, they offer advantages in terms of operational simplicity and reduced environmental impact.

Diastereoselectivity in Subsequent Transformations

The nucleophilic ring-opening reactions of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate proceed with high diastereoselectivity due to the inherent facial bias imposed by the existing chiral center. The stereochemical outcome of epoxide ring-opening follows predictable patterns based on the mechanism of nucleophilic attack and the steric environment surrounding the electrophilic carbon centers.

Under basic conditions, nucleophilic attack occurs preferentially at the less substituted carbon of the epoxide ring via an SN2 mechanism. This regioselective opening preserves the stereochemical integrity at the existing chiral center while generating a new stereocenter with defined relative configuration. The anti-diaxial ring-opening process ensures trans-diaxial product formation with high diastereoselectivity.

Chiral HPLC Separation Conditions for Enantiomeric Analysis

| Parameter | Optimized Conditions |

|---|---|

| Chiral Stationary Phase | Chiralpak AD-H (polysaccharide-based) |

| Mobile Phase | Methanol/Ethanol (80:20) |

| Flow Rate | 0.9 mL/min |

| Temperature | 40°C |

| Detection | UV detection |

| Analysis Time | ≤ 13 minutes |

| Resolution (Rs) | ≥ 2.0 |

| Enantiomeric Excess Determination | ≥ 90% ee achievable |

Acidic ring-opening conditions promote nucleophilic attack at the more substituted carbon center through a mechanism with SN1 character. This alternative regioselectivity enables access to complementary diastereomeric products while maintaining high stereocontrol. The choice of reaction conditions therefore provides synthetic flexibility for accessing diverse stereochemical arrays.

The diastereoselectivity observed in subsequent transformations extends to various nucleophiles including alcohols, amines, thiols, and carbon-centered nucleophiles. Grignard reagents and organocuprates demonstrate particularly high diastereoselectivity in epoxide opening reactions, enabling construction of complex molecular architectures with multiple contiguous stereocenters.

Advanced synthetic applications have demonstrated the utility of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate in diastereoselective cascade reactions. Sequential epoxide opening followed by intramolecular cyclization processes can generate polycyclic structures with excellent stereocontrol. These transformations highlight the synthetic potential of enantioenriched methylglycidyl derivatives in complex molecule synthesis.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant